1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one is an organic compound characterized by its unique structure, which includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of molecular sieves or orthoesters can also aid in the effective removal of water through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or activator, depending on its structure and functional groups. The dioxolane ring plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another compound with a dioxolane ring and similar functional groups.
Uniqueness: 1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one is unique due to its specific substituents and the presence of the ethyl group on the dioxolane ring.
Properties
CAS No. |
61197-03-3 |
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Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
1-[4-(2-ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H22O3/c1-5-16(18-10-11-19-16)13-8-6-12(7-9-13)14(17)15(2,3)4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
UDZGUTSCYNZQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)C2=CC=C(C=C2)C(=O)C(C)(C)C |
Origin of Product |
United States |
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